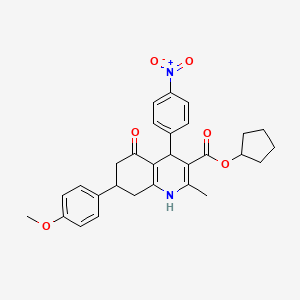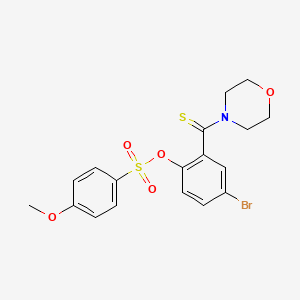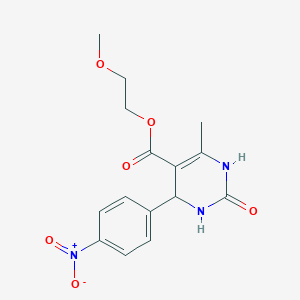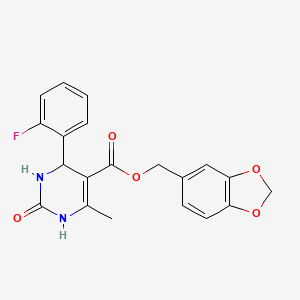![molecular formula C19H18N2O4 B5211405 8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)
8-[4-(4-nitrophenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(4-nitrophenoxy)butoxy]quinoline, also known as NPQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.
Mecanismo De Acción
The mechanism of action of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the formation of a complex with metal ions. This complex can then interact with biological molecules such as proteins and nucleic acids, leading to various biochemical and physiological effects. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. It can act as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase. It can also induce the production of cytokines and chemokines, leading to an immune response. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[4-(4-nitrophenoxy)butoxy]quinoline in lab experiments is its high selectivity for metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has a high quantum yield, making it a sensitive fluorescent probe. However, one limitation of using 8-[4-(4-nitrophenoxy)butoxy]quinoline is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research. One potential application is in the development of new antimicrobial agents. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a photosensitizer in the treatment of cancer, with potential applications in photodynamic therapy. Additionally, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a tool for the detection of metal ions in environmental and biomedical samples.
Conclusion:
In conclusion, 8-[4-(4-nitrophenoxy)butoxy]quinoline is a valuable chemical compound that has been widely used in scientific research. Its high selectivity for metal ions, sensitivity as a fluorescent probe, and various biochemical and physiological effects make it a valuable tool for the study of biological processes. However, its potential toxicity should be taken into consideration when designing lab experiments. There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research, including the development of new antimicrobial agents and applications in photodynamic therapy.
Métodos De Síntesis
The synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-nitrophenoxybutyl bromide in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through column chromatography to obtain pure 8-[4-(4-nitrophenoxy)butoxy]quinoline.
Aplicaciones Científicas De Investigación
8-[4-(4-nitrophenoxy)butoxy]quinoline has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer in the treatment of cancer. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
8-[4-(4-nitrophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-21(23)16-8-10-17(11-9-16)24-13-1-2-14-25-18-7-3-5-15-6-4-12-20-19(15)18/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAPEJOLGQGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)



![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)


![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
